(s)-3-Amino-3-(3-nitrophenyl)propionic acid

Übersicht

Beschreibung

“(s)-3-Amino-3-(3-nitrophenyl)propionic acid” is a biochemical reagent . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The product is primarily used for research purposes .

Molecular Structure Analysis

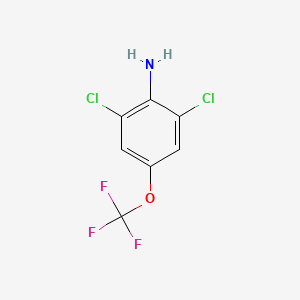

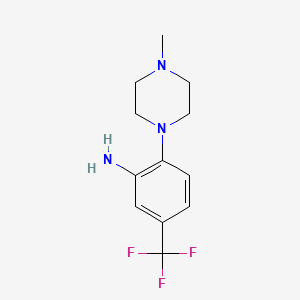

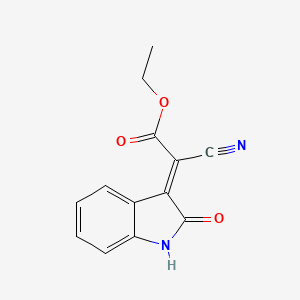

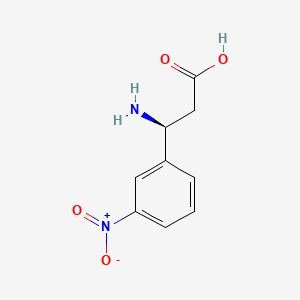

The molecular formula of “(s)-3-Amino-3-(3-nitrophenyl)propionic acid” is C9H10N2O4 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of α-Amino Acids

(S)-3-Amino-3-(3-nitrophenyl)propionic acid is significant in the asymmetric synthesis of α-amino acids, utilizing Michael addition reactions involving Ni(II)-complexes. This process is crucial for producing amino acids with specific configurations, beneficial for pharmaceuticals and chemical synthesis. The methodology emphasizes practical aspects and mechanistic considerations to enhance the synthesis process, highlighting the versatility of (S)-3-Amino-3-(3-nitrophenyl)propionic acid in asymmetric synthesis (Aceña, Sorochinsky, & Soloshonok, 2014).

Photosensitive Protecting Groups

This compound plays a role in the development of photosensitive protecting groups, essential for synthetic chemistry. Photosensitive protecting groups, including 3-nitrophenyl derivatives, allow for the selective protection and deprotection of functional groups in molecules under light exposure. This approach is promising for future applications in synthetic and medicinal chemistry, enabling complex synthetic transformations with spatial and temporal control (Amit, Zehavi, & Patchornik, 1974).

Environmental and Analytical Chemistry

The review and analysis of nitrated phenols in the atmosphere include compounds like (S)-3-Amino-3-(3-nitrophenyl)propionic acid. Such compounds are investigated for their occurrence, sources, and sinks in the environment. Understanding the atmospheric dynamics of nitrated phenols, including their formation and degradation, is crucial for assessing their environmental impact and for developing strategies to manage air quality (Harrison et al., 2005).

Near-Infrared Spectroscopy in Food Analysis

Research on near-infrared spectroscopy (NIR) to detect amino acids in food signifies the potential of (S)-3-Amino-3-(3-nitrophenyl)propionic acid in improving food quality analysis. NIR, coupled with chemometric methods, offers a non-destructive and rapid technique for analyzing amino acids in various food products. This method could revolutionize the monitoring of food quality from production to sales, highlighting the compound's role in advancing food science technology (Yu, Xu, & He, 2014).

Safety and Hazards

“(s)-3-Amino-3-(3-nitrophenyl)propionic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Wirkmechanismus

Target of Action

It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions, including protein synthesis.

Mode of Action

As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise .

Biochemical Pathways

Phenylalanine and its derivatives are known to be involved in various biochemical pathways, including protein synthesis and the production of other bioactive compounds .

Result of Action

As a phenylalanine derivative , it may influence physical and mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351677 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

734529-57-8 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.